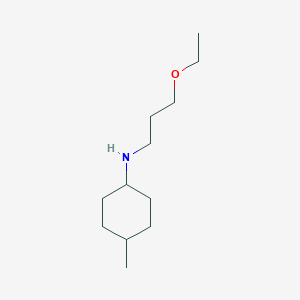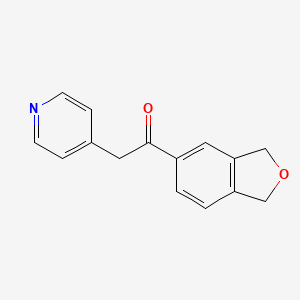
1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one, also known as DBF or 6-DBF, is a synthetic compound with potential applications in the field of neuroscience. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. DBF has been shown to have neuroprotective properties and may have therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's disease.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The compound 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one has been a subject of interest in various synthesis and molecular structure studies. For instance, Percino et al. (2006) focused on the synthesis of related compounds and detailed their crystal and molecular structure. The study provided valuable insights into the molecular and crystal structure of a compound closely related to 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one, highlighting the compound's crystallization in the monoclinic system and the instability of its di-hemiketal form, as evidenced by changes in its IR spectrum Percino et al., 2006.
Crystal Structures and Co-crystals
The compound has also been involved in studies related to crystal structures and co-crystals. Tabuchi et al. (2015) investigated the crystal structures of three co-crystals of a compound structurally similar to 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one with 4-alkoxybenzoic acids. The study emphasized the importance of O—H⋯N hydrogen bonds in forming linear hydrogen-bonded units Tabuchi et al., 2015.
Chemical Reactions and Synthesis of Building-Blocks
Nawrozkij et al. (2014) presented a convenient method for synthesizing valuable building-blocks for the synthesis of functionalized crown ethers. The study highlighted a strategy based on the Wagner oxidation or NBS-mediated epoxydation of related compounds, demonstrating the potential of such compounds in advanced chemical synthesis Nawrozkij et al., 2014.
Antimicrobial Activity
Research by Kenchappa et al. (2017) explored the synthesis and antimicrobial activity of fused isatin and diazepine derivatives derived from 2-acetyl benzofuran. The study provided an in-depth look at the structures of the synthesized compounds and their screening for antibacterial and antifungal activities, revealing promising antimicrobial properties for certain compounds Kenchappa et al., 2017.
Propiedades
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(7-11-3-5-16-6-4-11)12-1-2-13-9-18-10-14(13)8-12/h1-6,8H,7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYNLKBXWYLYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C(=O)CC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one | |
CAS RN |
1488005-91-9 |
Source


|
| Record name | 1-(1,3-dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)
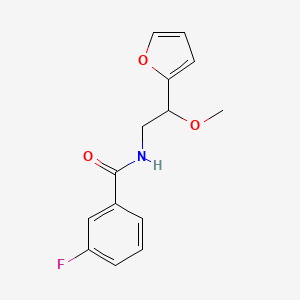
![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2361437.png)
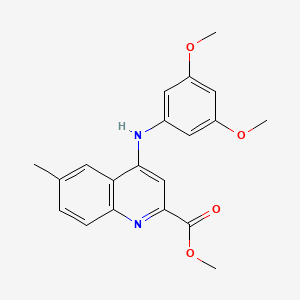
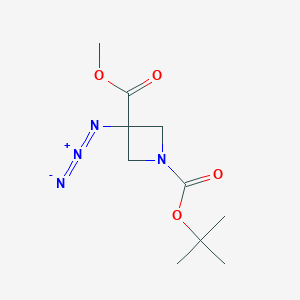
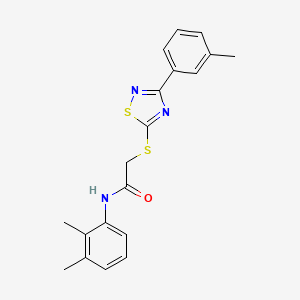
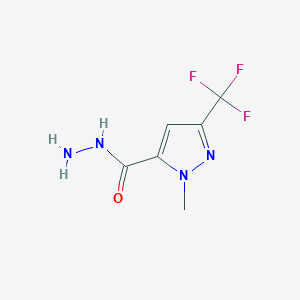
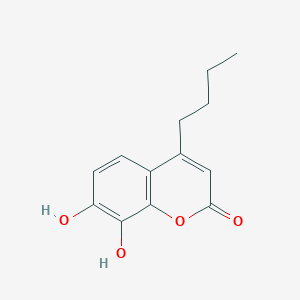
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)
![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)
